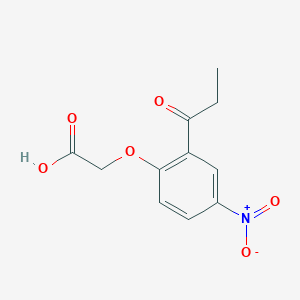
(4-Nitro-2-propanoylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitro-2-propanoylphenoxy)acetic acid is an organic compound with the molecular formula C11H11NO6 It is characterized by the presence of a nitro group, a propanoyl group, and a phenoxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-2-propanoylphenoxy)acetic acid typically involves the nitration of a suitable precursor followed by acylation and etherification reactions. One common method includes the nitration of 4-hydroxyacetophenone to form 4-nitro-2-hydroxyacetophenone. This intermediate is then subjected to acylation using propanoyl chloride in the presence of a base such as pyridine to yield 4-nitro-2-propanoylphenol. Finally, the phenol is etherified with chloroacetic acid under basic conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitro-2-propanoylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Reduction: 4-amino-2-propanoylphenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Nitro-2-propanoylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Nitro-2-propanoylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress. The phenoxyacetic acid moiety may also contribute to the compound’s biological activity by interacting with specific receptors or transporters.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenoxyacetic acid
- 2-Nitro-4-propanoylphenol
- 4-Nitro-2-hydroxyacetophenone
Uniqueness
(4-Nitro-2-propanoylphenoxy)acetic acid is unique due to the combination of its nitro, propanoyl, and phenoxyacetic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
88521-65-7 |
|---|---|
Formule moléculaire |
C11H11NO6 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
2-(4-nitro-2-propanoylphenoxy)acetic acid |
InChI |
InChI=1S/C11H11NO6/c1-2-9(13)8-5-7(12(16)17)3-4-10(8)18-6-11(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
Clé InChI |
CACDBIMPJXDRKF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















